3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL
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Overview
Description
3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL typically involves the reaction of a quinoline derivative with a suitable alkylating agent. One common method is the reduction of a quinoline derivative followed by alkylation with a propanol derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May exhibit biological activity and be used in the development of pharmaceuticals.
Medicine: Potential use in drug discovery and development due to its quinoline core.
Industry: Could be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but without the propanol group.
3,4-Dihydroquinoline: A reduced form of quinoline.
Tetrahydroquinoline: A fully reduced form of quinoline.
Uniqueness
3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL is unique due to the presence of the propanol group, which can impart different chemical and biological properties compared to its parent and related compounds.
Properties
IUPAC Name |
3-(3,4-dihydro-2H-quinolin-1-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-4-9-13-8-3-6-11-5-1-2-7-12(11)13/h1-2,5,7,14H,3-4,6,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKVLPGQUNHQTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90518189 |
Source
|
Record name | 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90518189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88014-20-4 |
Source
|
Record name | 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90518189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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